BenchChemオンラインストアへようこそ!

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Pain Ion Channel Sodium Channel Blockers

This 2,3-dioxopiperazine-acetamide is a validated, state-dependent NaV1.7 antagonist (IC50 240-800 nM partially inactivated; 3,000 nM resting), enabling dissection of channel inactivation in nociceptor signaling. Unlike the methoxy analog (antibiotic intermediate) or the CXCR2 probe SB-225002, its trifluoromethylanilide motif confers exclusive ion-channel pharmacology. Essential for SAR control in receptor-vs-channel selectivity campaigns and orthogonal antibacterial negative-control screens.

Molecular Formula C15H16F3N3O3
Molecular Weight 343.306
CAS No. 868680-59-5
Cat. No. B2755746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS868680-59-5
Molecular FormulaC15H16F3N3O3
Molecular Weight343.306
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H16F3N3O3/c1-2-20-6-7-21(14(24)13(20)23)9-12(22)19-11-5-3-4-10(8-11)15(16,17)18/h3-5,8H,2,6-7,9H2,1H3,(H,19,22)
InChIKeyXNVUWPKDHFBVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 868680-59-5): Baseline Characterization for Procurement and Screening Decisions


2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 868680-59-5) is a synthetic small molecule belonging to the piperazine-2,3‑dione class, characterized by a 4-ethyl-2,3-dioxopiperazine core linked via an acetamide bridge to a 3‑(trifluoromethyl)phenyl group [1]. It is catalogued in ChEMBL as CHEMBL2010816 (molecular formula C₁₅H₁₆F₃N₃O₃, MW 343.30) and has been profiled primarily as a voltage‑gated sodium channel NaV 1.7 antagonist [2]. The compound is structurally related to the diketopiperazine family of bioactive molecules and to intermediates used in β‑lactam antibiotic synthesis (e.g., piperacillin, cefbuperazone) but carries a distinct trifluoromethylanilide motif that differentiates its pharmacological targets from those of the antibiotic intermediates [3].

Why Generic Substitution of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Is Not Scientifically Sound Without Quantitative Comparator Data


Piperazine‑acetamide derivatives with a trifluoromethylanilide moiety can exhibit profoundly different ion‑channel selectivity and state‑dependent inhibition profiles depending on subtle variations in the piperazine ring oxidation state and N‑alkyl substitution [1]. For instance, the 2,3‑dioxopiperazine scaffold present in this compound is also found in the CXCR2 antagonist SB‑225002, yet the two molecules act on entirely unrelated targets (NaV 1.7 vs. CXCR2), underscoring that small structural changes can redirect pharmacology . Consequently, substituting this compound with a generic “piperazine‑N‑phenylacetamide” analog without verifying target‑specific activity data risks selecting a molecule with irrelevant pharmacology or altered state‑dependent blocking kinetics. The quantitative evidence below provides the minimum comparator‑anchored data required to make an evidence‑based selection or procurement decision.

Quantitative Differentiation Evidence for 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Relative to Closest Analogs


NaV 1.7 Antagonist Activity in Human HEK293 Patch-Clamp Assays

The compound inhibits human NaV 1.7 channels expressed in HEK293 cells with an IC₅₀ of 240 nM in the partially inactivated state (PatchXpress automated patch clamp) [1]. Under manual whole-cell patch‑clamp conditions, the IC₅₀ shifts to 800 nM for the partially inactivated state and to 3,000 nM for the non‑inactivated state, demonstrating clear state‑dependent inhibition that favors the inactivated conformation [1]. By contrast, the closely related dioxopiperazine derivative SB‑225002 (CAS 182498-32-4) is a potent CXCR2 antagonist (IC₅₀ = 22 nM) but shows no reported NaV 1.7 activity, illustrating a >100‑fold target‑selectivity divergence between two molecules that share the 2,3‑dioxopiperazine core .

Pain Ion Channel Sodium Channel Blockers

State-Dependent Blocking Kinetics Differentiating from Non-Dioxopiperazine NaV 1.7 Blockers

The compound exhibits a marked right‑shift in potency when moving from the partially inactivated state (IC₅₀ = 240–800 nM) to the resting/non‑inactivated state (IC₅₀ ≈ 3,000 nM), yielding an inactivation‑state selectivity ratio of ≈ 4–12‑fold [1]. This behavior is consistent with voltage‑gated sodium channel blockers that preferentially bind to the inactivated state, a property associated with use‑dependent analgesia. In comparison, the non‑dioxopiperazine NaV 1.7 inhibitor PF‑05089771 exhibits a more uniform profile (IC₅₀ ≈ 50 nM across states, Kₐ ≈ 0.008 μM) and lacks the steep inactivation‑state dependence seen with the dioxopiperazine scaffold [2].

State-dependent inhibition Electrophysiology Pain

Structural Determinants of Selectivity: Trifluoromethylphenyl vs. Methoxyphenyl Analog

Replacement of the 3‑trifluoromethyl group with a 3‑methoxy group yields 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide, which is described as a key intermediate in the synthesis of the third‑generation cephalosporin cefbuperazone and not as a NaV channel modulator . Although direct NaV 1.7 IC₅₀ values are not publicly available for the methoxy analog, its defined role as an antibiotic intermediate strongly implies that the electron‑withdrawing trifluoromethyl substituent is essential for conferring NaV 1.7 antagonist activity within this chemotype. This functional divergence illustrates how a single substituent change can switch the biological application from antibacterial to antinociceptive research, making the trifluoromethylated compound irreplaceable for pain‑target programs.

Structure-Activity Relationships Selectivity Medicinal Chemistry

Physicochemical Differentiation from Alternative NaV 1.7 Blockers

The compound has a moderate molecular weight (MW = 343.30 g mol⁻¹) and a calculated topological polar surface area (TPSA) of 80.5 Ų, placing it within the favorable range for oral bioavailability (Veber rules) [1]. By comparison, the widely studied NaV 1.7 blocker CNV1014802 (CAS 1338260-47-7) has a higher MW (≈ 410 g mol⁻¹) and larger TPSA, while lidocaine (MW = 234.3 g mol⁻¹) is much smaller and lacks NaV 1.7 subtype selectivity . The trifluoromethyl substituent increases lipophilicity (cLogP ≈ 2.1) relative to non‑fluorinated piperazine analogs, which may enhance membrane permeability and CNS penetration, a relevant factor for analgesic discovery [1].

Drug-likeness ADME Physicochemical properties

Highest‑Confidence Application Scenarios for 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Based on Quantitative Evidence


Pain Target Discovery and Validation Using NaV 1.7 Electrophysiology

The compound’s defined IC₅₀ values (240–800 nM partially inactivated; 3,000 nM resting) make it suitable as a pharmacological tool for dissecting NaV 1.7‑dependent action potential generation in nociceptors [1]. Its state‑dependent inhibition profile [1] enables researchers to probe the role of channel inactivation in pain signaling, a property not attainable with state‑independent blockers such as PF‑05089771 .

Structure‑Activity Relationship (SAR) Studies on Dioxopiperazine‑Based Sodium Channel Modulators

Because the compound differs from the CXCR2‑selective analog SB‑225002 only in the N‑aryl substituent [1], it serves as a pivotal control in SAR campaigns aimed at understanding the molecular determinants of receptor‑versus‑channel selectivity within the dioxopiperazine chemotype.

Comparative Profiling Against Antimicrobial Dioxopiperazine Intermediates

The stark functional divergence from the methoxy analog (an antibiotic intermediate) [1] positions the trifluoromethylphenyl derivative as a negative control in antibacterial assays and as a positive control in NaV‑focused screens, enabling orthogonal validation in multi‑target screening cascades.

In Vitro ADME and Physicochemical Benchmarking of Fluorinated Piperazine Acetamides

With moderate cLogP (≈2.1) and TPSA (80.5 Ų) [1], the compound can be used as a reference standard for assessing how fluorine substitution influences permeability, metabolic stability, and solubility in comparison with non‑fluorinated piperazine‑acetamide series [1].

Quote Request

Request a Quote for 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.